molecular formula C13H10N2S B4527145 5-(3-thiophen-3-ylphenyl)-1H-pyrazole

5-(3-thiophen-3-ylphenyl)-1H-pyrazole

Cat. No.: B4527145
M. Wt: 226.30 g/mol
InChI Key: KCRRCZSVOXKEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-thiophen-3-ylphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiophene ring

Preparation Methods

The synthesis of 5-(3-thiophen-3-ylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-thiophen-3-ylbenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

5-(3-thiophen-3-ylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Cyclization: The compound can undergo further cyclization reactions to form fused heterocyclic systems, which can be catalyzed by acids or bases.

Mechanism of Action

The biological activity of 5-(3-thiophen-3-ylphenyl)-1H-pyrazole is attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound may also interact with cellular receptors, modulating signal transduction pathways that control cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene-containing molecules. For example:

The uniqueness of 5-(3-thiophen-3-ylphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and material science applications.

Properties

IUPAC Name

5-(3-thiophen-3-ylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-2-10(12-5-7-16-9-12)8-11(3-1)13-4-6-14-15-13/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRRCZSVOXKEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-thiophen-3-ylphenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(3-thiophen-3-ylphenyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(3-thiophen-3-ylphenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-(3-thiophen-3-ylphenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(3-thiophen-3-ylphenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-(3-thiophen-3-ylphenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.